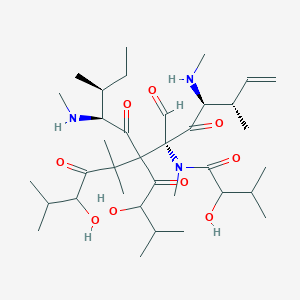![molecular formula C24H42Cl6O5S B235592 [(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate CAS No. 156281-16-2](/img/structure/B235592.png)
[(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate is a chlorosulfolipid compound. Chlorosulfolipids are a class of natural products that contain chlorine, sulfur, and lipid components. This compound was first isolated from the cultured chrysophyte Poterioochromonas malhamensis
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorination: Introduction of chlorine atoms into the lipid structure using reagents like chlorine gas or N-chlorosuccinimide.
Hydroxylation: Addition of hydroxyl groups using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Sulfation: Introduction of sulfate groups using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen.
Substitution: Chlorine atoms can be substituted with other functional groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield dechlorinated or dehydroxylated products.
Scientific Research Applications
[(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of chlorosulfolipids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of [(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate involves its interaction with molecular targets such as protein-tyrosine kinases . These interactions can modulate various cellular pathways, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
[(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate: Similar in structure but may have different functional groups or degrees of chlorination.
Chlorosulfolipids: A broader class of compounds with similar structural features but varying in chain length and functional groups.
Uniqueness
This compound is unique due to its specific combination of chlorine, hydroxyl, and sulfate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
156281-16-2 |
|---|---|
Molecular Formula |
C24H42Cl6O5S |
Molecular Weight |
655.4 g/mol |
IUPAC Name |
[(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate |
InChI |
InChI=1S/C24H42Cl6O5S/c1-2-3-4-5-9-13-16-20(27)22(29)24(31)23(30)21(28)19(26)15-12-10-7-6-8-11-14-18(25)17-35-36(32,33)34/h17,19-24,31H,2-16H2,1H3,(H,32,33,34)/b18-17- |
InChI Key |
ACRMTHSZHIGDGF-ZCXUNETKSA-N |
SMILES |
CCCCCCCCC(C(C(C(C(C(CCCCCCCCC(=COS(=O)(=O)O)Cl)Cl)Cl)Cl)O)Cl)Cl |
Isomeric SMILES |
CCCCCCCCC(C(C(C(C(C(CCCCCCCC/C(=C/OS(=O)(=O)O)/Cl)Cl)Cl)Cl)O)Cl)Cl |
Canonical SMILES |
CCCCCCCCC(C(C(C(C(C(CCCCCCCCC(=COS(=O)(=O)O)Cl)Cl)Cl)Cl)O)Cl)Cl |
Synonyms |
2,11,12,13,15,16-hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate malhamensilipin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B235526.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B235530.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B235533.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B235540.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B235550.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B235556.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide](/img/structure/B235557.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B235559.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B235561.png)

![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)
